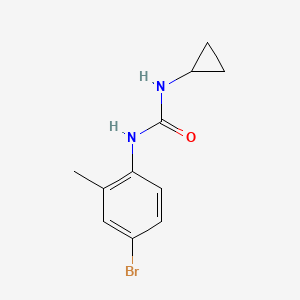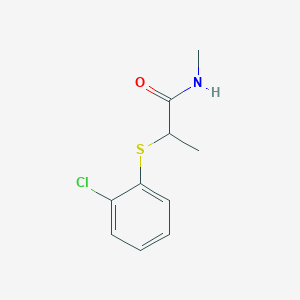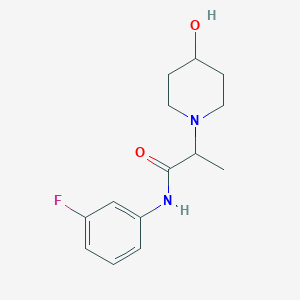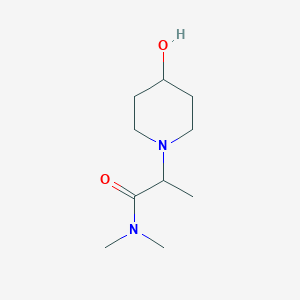
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea, also known as BAY-41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that plays a critical role in the regulation of vascular tone, platelet aggregation, and other physiological processes. BAY-41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.
Wirkmechanismus
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea activates sGC by binding to its heme group, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator that relaxes smooth muscle cells and reduces vascular resistance, leading to increased blood flow and improved tissue perfusion.
Biochemical and Physiological Effects:
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea has been shown to have various biochemical and physiological effects, including vasodilation, antiplatelet activity, and anti-inflammatory effects. It has also been shown to improve endothelial function, reduce pulmonary vascular resistance, and improve cardiac function in animal models of pulmonary hypertension and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea, including its potential therapeutic applications in other diseases, such as stroke, diabetes, and cancer. Additionally, further studies are needed to explore its mechanisms of action and potential side effects, as well as to develop more efficient synthesis methods and delivery systems.
Synthesemethoden
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea can be synthesized using various methods, including the reaction of 4-bromo-2-methylphenyl isocyanate with cyclopropylamine in the presence of a catalytic amount of triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve endothelial function, reduce pulmonary vascular resistance, and improve cardiac function in animal models of these diseases.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-6-8(12)2-5-10(7)14-11(15)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVKTADEDEISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)
![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)

![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)


![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)
